molecular formula C7H6N4O2 B8085121 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Numéro de catalogue: B8085121
Poids moléculaire: 178.15 g/mol
Clé InChI: PLXHZHDXLUNNTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic core structure. The molecule features a methyl group at the 7-position and a nitro group at the 6-position of the triazolo-pyridine scaffold. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name

7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-2-7-8-4-9-10(7)3-6(5)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXHZHDXLUNNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for large-scale production. The method’s efficiency and environmental benefits make it suitable for industrial applications .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at the nitro position.

Applications De Recherche Scientifique

7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:

Mécanisme D'action

The mechanism by which 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to act as an inverse agonist or inhibitor, modulating the activity of targets like RORγt, PHD-1, JAK1, and

Activité Biologique

7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155874-97-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_7H6_6N4_4O2_2
  • Molecular Weight : 178.15 g/mol
  • Physical State : Solid
  • Appearance : Red solid

Biological Activity Overview

The biological activity of 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has been explored in various studies. The compound has shown promise as an inhibitor in several biological pathways, particularly in cancer research and kinase inhibition.

1. Kinase Inhibition

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant kinase inhibitory activity. For instance, a related compound demonstrated an IC50_{50} value of 0.013 μM against the TGF-β type I receptor kinase (ALK5), showcasing the potential of triazolo derivatives in targeting specific kinases involved in tumor progression .

Table 1: Kinase Inhibition Activity of Related Compounds

Compound NameTarget KinaseIC50_{50} (μM)Reference
12b (EW-7197)ALK50.013
Compound XALK40.0165
Compound YALK40.0121

2. Anticancer Activity

The anticancer properties of triazolo derivatives have been investigated with promising results. In vitro studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism suggests that 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine may serve as a lead compound for developing new anticancer agents .

Case Study 1: Tubulin Polymerization Inhibition

A study focused on synthesizing and evaluating various triazolo derivatives revealed that certain modifications to the triazolo structure enhanced their ability to inhibit tubulin polymerization effectively. The findings suggest that the introduction of specific substituents can significantly improve the anticancer efficacy of these compounds .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study involving a related compound demonstrated an oral bioavailability of approximately 51%, with high systemic exposure noted in rat models. This study underscores the importance of optimizing pharmacokinetic properties to enhance therapeutic efficacy in clinical settings .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazolo ring and substituents on the pyridine moiety can significantly influence biological activity. For instance, substituents that enhance lipophilicity tend to improve cellular permeability and bioavailability while maintaining selectivity for target kinases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison of Triazolo-Pyridine/Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Highlights
7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine 6-NO₂, 7-CH₃ Hypothesized: Nitro group enhances electron-withdrawing effects; methyl improves lipophilicity. Potential herbicidal/antimicrobial activity. Likely involves nitration of methyl-substituted precursor (e.g., via HNO₃/H₂SO₄) .
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1609581-44-3) 6-CH₃, 7-Cl Chlorine enhances electrophilicity; methyl aids solubility. Used in medicinal chemistry intermediates . Chlorination via POCl₃ or similar reagents .
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-CH₃, 8-Br Bromine enables cross-coupling reactions (e.g., Suzuki). Applications in fluorescent probes/pharmaceuticals . Bromination using NBS or Br₂ .
2-Amino-5-methyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5p) 5-CH₃, 2-NH₂, 6-CONHPh Antitumor activity (IC₅₀ < 10 μM against MCF-7 cells). Carboxamide enhances hydrogen bonding . Multi-component Biginelli-like synthesis .
5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides 5,7-CH₃, 2-SO₂NHR Herbicidal activity (ALS inhibitors). Methyl groups optimize steric fit in enzyme binding . Sulfonylation of triazolo-pyrimidine core .

Key Comparison Points

Compared to chloro/bromo substituents, nitro groups may reduce metabolic stability but improve target binding in herbicidal applications . Methyl Group (CH₃): Improves lipophilicity and membrane permeability. In 7-methyl-6-nitro derivatives, the methyl group may mitigate steric hindrance caused by the nitro group .

Synthetic Challenges

  • Introducing nitro groups (as in the target compound) typically requires harsh nitration conditions, which can lead to side reactions or decomposition . In contrast, halogenation (e.g., bromo/chloro derivatives) is more straightforward via electrophilic substitution or coupling reactions .

Physicochemical Properties

  • Solubility : Bromo and chloro derivatives exhibit solubility in common organic solvents (e.g., DMSO, THF) , while nitro-substituted compounds may require polar aprotic solvents due to increased polarity.
  • Stability : Nitro groups can render compounds photolabile, whereas methyl and halogen substituents generally enhance stability .

Biological Performance

  • Antimicrobial Activity : Carboxamide derivatives (e.g., compound 5p) show potent activity due to hydrogen-bonding interactions with microbial enzymes . The nitro group in the target compound may similarly enhance binding to bacterial nitroreductases .
  • Herbicidal Activity : Sulfonamide derivatives with methyl groups (e.g., ALS inhibitors) highlight the importance of steric optimization . The 7-methyl-6-nitro analog could mimic this activity by disrupting plant acetolactate synthase (ALS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.